molecular formula C8H11NaO4 B15304405 Sodium 3-(4-oxooxan-3-yl)propanoate

Sodium 3-(4-oxooxan-3-yl)propanoate

Cat. No.: B15304405
M. Wt: 194.16 g/mol
InChI Key: QRHONMPMMPHDEZ-UHFFFAOYSA-M
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Description

Sodium 3-(4-oxooxan-3-yl)propanoate is a sodium carboxylate salt characterized by a propanoate backbone linked to a 4-oxooxan-3-yl substituent. The 4-oxooxan (tetrahydrofuran-4-one) moiety introduces a cyclic ketone, while the sodium carboxylate group enhances water solubility. The compound has a reported molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol (as per ), though discrepancies in the formula may arise from structural interpretations. It is cataloged as a synthetic building block, suggesting utility in organic synthesis, pharmaceuticals, or materials science .

Properties

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;3-(4-oxooxan-3-yl)propanoate

InChI

InChI=1S/C8H12O4.Na/c9-7-3-4-12-5-6(7)1-2-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1

InChI Key

QRHONMPMMPHDEZ-UHFFFAOYSA-M

Canonical SMILES

C1COCC(C1=O)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxan-3-yl with propanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields and purity. The final product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propanoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted propanoate derivatives.

Scientific Research Applications

Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and inhibition mechanisms.

Medicine: The compound has potential applications in drug development. It is explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Sodium 3-(4-oxooxan-3-yl)propanoate with analogous propanoate derivatives, emphasizing structural features, functional groups, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₉H₁₂O₂ (reported) 152.19 Sodium carboxylate, cyclic ketone (4-oxooxan) Organic synthesis (building block)
Ligands L1–L5 (e.g., L1: 3-(((Diphenylphosphino)methyl)(ethyl)amino)propanoate sodium) Variable (e.g., C₂₄H₂₉NNaO₂P) ~400–450 Sodium carboxylate, phosphine (P), amine (N) Cobalt catalysts for alkene hydrosilylation
Ethyl 3-(methylthio)propanoate C₆H₁₀O₂S 146.21 Ester (-COOEt), thioether (-SMe) Aroma compound in pineapple pulp and core (volatile ester)
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.40 Ester (-COOEt), coumarin (chromen-2-one), ether (-OPr) Organic synthesis (coumarin derivatives)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₃N₃O₃S₂ ~295.36 Ester (-COOEt), thiazolidinone (S, N), enamine Antibacterial/antifungal testing
3-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid C₁₀H₉N₃O₃S 251.26 Carboxylic acid (-COOH), oxadiazole (N, O), pyridine (N) Medicinal chemistry (heterocyclic drug design)

Key Structural and Functional Comparisons

Sodium Carboxylate vs. Ester Derivatives this compound’s ionic carboxylate group enhances aqueous solubility, making it suitable for reactions in polar solvents. In contrast, esters like ethyl 3-(methylthio)propanoate (C₆H₁₀O₂S) are lipophilic and volatile, aligning with their role in flavor and fragrance applications . Ligands L1–L5 () combine sodium carboxylate with phosphine and amine donors, enabling coordination to transition metals (e.g., cobalt) for catalytic hydrosilylation .

Heterocyclic Substituents The 4-oxooxan group in the target compound is a five-membered cyclic ketone, distinct from the six-membered coumarin system in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate. The latter’s extended π-conjugation and ether substituents suggest use in photochemical or medicinal applications . Thiazolidinone () and oxadiazole () derivatives introduce sulfur and nitrogen heteroatoms, which are critical for bioactivity (e.g., antimicrobial or enzyme inhibition) .

Biological vs. Synthetic Utility this compound and ligands L1–L5 are synthetic tools, whereas ethyl 3-(methylthio)propanoate occurs naturally. The latter’s methylthio group (-SMe) contributes to pineapple aroma, highlighting how minor structural changes (e.g., sulfur vs. oxygen) drastically alter function . Thiazolidinone and oxadiazole derivatives (Evidences 7–8) demonstrate how propanoate backbones can be modified for drug discovery, contrasting with the target compound’s role in basic synthesis .

Notable Discrepancies

  • The molecular formula of this compound (C₉H₁₂O₂, MW 152.19) in conflicts with calculated values.

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